1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is a complex organic compound characterized by its unique bicyclic and piperazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Preparation of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide: This can be achieved through the bromination of norbornene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Formation of 4-(pyridin-4-ylmethyl)piperazine: This intermediate can be synthesized by reacting pyridine-4-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) to introduce azide or methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4) in ethanol.
Substitution: NaN3 in dimethyl sulfoxide (DMSO), NaOMe in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Pd can yield saturated hydrocarbons.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and polymers.
Material Science: It is explored for its potential use in the development of novel materials with unique mechanical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The bicyclic structure allows for unique binding interactions, while the piperazine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Bicyclo[2.2.1]hept-5-en-2-yl-3-dimethylamino-propan-1-one: This compound shares the bicyclic structure but differs in the functional groups attached, leading to different chemical properties and applications.
1-Bicyclo[2.2.1]hept-5-en-2-ylethanone: Another similar compound with a simpler structure, used in different synthetic applications.
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is unique due to its combination of bicyclic and piperazine structures, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(pyridin-4-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-2-17-11-16(1)12-18(17)14-21-9-7-20(8-10-21)13-15-3-5-19-6-4-15/h1-6,16-18H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYFOBKVCOFJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.